molecular formula C10H15NO4 B111184 Boc-4-Hydroxy-L-Pyrrolidine Lactone CAS No. 113775-22-7

Boc-4-Hydroxy-L-Pyrrolidine Lactone

Cat. No. B111184
Key on ui cas rn: 113775-22-7
M. Wt: 213.23 g/mol
InChI Key: LRUFZHMJIBJMPC-BQBZGAKWSA-N
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Patent
US08518952B2

Procedure details

To a solution of 1-tert-butyl 2-methyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate (170.0 g, 0.736 mol) and PPh3 (237.0 g, 0.88 mol) in dry THF (1.5 L) was added dropwise DIAD (178.35 g, 0.88 mol) at 0° C. under N2 gas. After addition, the resulting reaction mixture was stirred at room temperature overnight. TLC (petroleum ether/EtOAc 3:1) indicated the complete consumption of compound 1A. The solvent was removed in vacuo. The residue was purified by column chromatography (silica gel, petroleum ether/EtOAc 6:1) which gave the title compound IVa as a white solid (110.0 g, yield: 72.0%).
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
237 g
Type
reactant
Reaction Step One
Name
Quantity
178.35 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
72%

Identifiers

REACTION_CXSMILES
O[C@H:2]1[CH2:6][N:5]([C:7]([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8])[C@H:4]([C:14]([O:16]C)=[O:15])[CH2:3]1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C>C1COCC1>[O:15]=[C:14]1[CH:4]2[CH2:3][CH:2]([CH2:6][N:5]2[C:7]([O:9][C:10]([CH3:11])([CH3:12])[CH3:13])=[O:8])[O:16]1

Inputs

Step One
Name
Quantity
170 g
Type
reactant
Smiles
O[C@@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC
Name
Quantity
237 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
178.35 g
Type
reactant
Smiles
CC(C)OC(=O)/N=N/C(=O)OC(C)C
Name
Quantity
1.5 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
the complete consumption of compound 1A
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel, petroleum ether/EtOAc 6:1) which

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O=C1OC2CN(C1C2)C(=O)OC(C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 110 g
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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